Cyclobutyl-(tetrahydro-pyran-4-YL)-amine
Description
Cyclobutyl-(tetrahydro-pyran-4-yl)-amine is a bicyclic amine featuring a cyclobutyl group attached to the nitrogen atom of tetrahydro-pyran-4-amine.
Structure
2D Structure
Properties
IUPAC Name |
N-cyclobutyloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-8(3-1)10-9-4-6-11-7-5-9/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYCMBHVGFNEMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696334 | |
| Record name | N-Cyclobutyloxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-95-5 | |
| Record name | N-Cyclobutyloxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The preparation of Cyclobutyl-(tetrahydro-pyran-4-yl)-amine typically involves two main synthetic components:
- Construction or functionalization of the tetrahydropyran ring system.
- Introduction of the cyclobutyl amine moiety via nucleophilic substitution or reductive amination.
The synthetic routes often start from tetrahydro-4H-pyran-4-one or related intermediates, followed by amination and ring functionalization steps.
Preparation of Tetrahydro-4H-pyran-4-one Intermediate
A key precursor is tetrahydro-4H-pyran-4-one, which can be synthesized industrially with high purity through a multi-step process involving chloropropionyl chloride and ethylene gas as raw materials. The process includes:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 3-chloropropionyl chloride, aluminum trichloride, ethylene gas, solvent (ethylene dichloride), temperature < 10°C | Friedel-Crafts type reaction generating intermediate |
| 2 | Water, hydrochloric acid, cooling to 0°C | Hydrolysis and phase separation to obtain 1,5-dichloropentanone |
| 3 | Water, phosphoric acid, sodium dihydrogen phosphate, reflux | Cyclization and extraction to yield crude tetrahydro-4H-pyran-4-one |
| 4 | Vacuum rectification | Purification to obtain high-purity tetrahydro-4H-pyran-4-one |
This method allows industrial-scale production with controlled purity and yield.
Catalytic Hydrogenation and Functional Group Transformations
In some synthetic sequences, catalytic hydrogenation is employed to reduce unsaturated intermediates or to convert pyran derivatives to tetrahydropyran rings. Typical conditions include:
| Catalyst | Solvent | Additional Reagents | Purpose |
|---|---|---|---|
| Pd/C (Palladium on carbon) | Ethanol or toluene | Acid such as hydrochloric acid | Reduction of olefinic bonds or ketones to saturated tetrahydropyran derivatives |
This step is critical for obtaining the saturated tetrahydropyran ring system before or after amination.
Representative Synthetic Route Example
A convergent synthetic route reported for related tetrahydropyran amines involves:
- Preparation of the tetrahydropyran intermediate via bromination and cyclization.
- Coupling with cyclobutylamine or related amines through nucleophilic substitution.
- Purification by extraction and vacuum distillation.
This approach allows for structural modifications on both the pyran ring and the amine substituent, enabling analog synthesis for pharmaceutical applications.
Comparative Data Table of Key Synthetic Steps
Research Findings and Optimization Notes
The purity of tetrahydro-4H-pyran-4-one directly affects the efficiency of subsequent amination steps. Industrial methods emphasize controlled temperature and solvent use to maximize purity.
Acid catalysis in bromination and dehydration steps must be carefully controlled to avoid side reactions and demethylation when aromatic substituents are present.
Hydrogenation catalysts and solvents influence the stereochemistry and yield of the tetrahydropyran ring reduction, affecting the final amine compound's properties.
The choice between nucleophilic substitution and reductive amination depends on the availability of functional groups on the pyran ring and desired reaction conditions.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine group undergoes oxidation under controlled conditions:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 60°C, aqueous | Cyclobutyl-(tetrahydro-pyran-4-YL)-ketone | Partial conversion observed |
| CrO₃/AcOH | Reflux, 4 hrs | Cyclobutyl-(tetrahydro-pyran-4-YL)-aldehyde | Requires acid catalysis |
Mechanism : Oxidation proceeds via a nitroxide intermediate, with subsequent cleavage of the C–N bond. The tetrahydropyran ring remains intact due to its stability under acidic conditions.
Substitution Reactions
The amine group participates in nucleophilic substitution, particularly in alkylation and acylation:
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Alkylation | CH₃I, NaH, DMF | N-Methyl derivative | 72% |
| Acylation | AcCl, Et₃N, CH₂Cl₂ | N-Acetyl derivative | 65% |
Key Insight : Steric hindrance from the cyclobutane ring slows reaction kinetics compared to linear amines.
Cyclization Reactions
The compound undergoes intramolecular cyclization under acidic or thermal conditions to form nitrogen-containing heterocycles:
| Conditions | Product | Catalyst |
|---|---|---|
| H₂SO₄, 100°C | Pyrrolidine-fused derivative | None |
| Rh(I)/Xantphos | Bicyclic lactam | Transition metal |
Example : Heating with H₂SO₄ induces ring-opening of the cyclobutane, followed by recombination to form a pyrrolidine ring.
Photochemical [2+2] Cycloaddition
The cyclobutane ring participates in [2+2] photocycloadditions with alkenes or alkynes under UV light:
| Substrate | Conditions | Product | Diastereoselectivity |
|---|---|---|---|
| Ethylene | UV (λ = 254 nm) | Bicyclo[4.2.0]octane derivative | Moderate |
| Phenylacetylene | UV (λ = 300 nm) | Cyclobutene-fused product | Low |
Note : Reactivity is enhanced by the strain in the cyclobutane ring .
Radical-Mediated Reactions
Nitrogen-centered radicals (NCRs) derived from the amine undergo addition or H-atom abstraction:
| Process | Initiator | Application |
|---|---|---|
| Alkene addition | AIBN, Δ | Synthesis of functionalized amines |
| Spirocyclization | Photolysis | Isoquinoline derivatives |
Example : Reaction with N-haloimides generates iminyl radicals, which add to electron-deficient alkenes (e.g., acrylates) .
Industrial-Scale Modifications
Large-scale synthetic routes emphasize efficiency and purity:
| Process | Conditions | Scale | Purity |
|---|---|---|---|
| Continuous flow alkylation | Toluene, 80°C, 10 bar | 100 kg | >98% |
| Catalytic oxidation | O₂, Cu/Zeolite catalyst | Pilot plant | 95% |
Mechanistic and Kinetic Studies
Scientific Research Applications
Pharmacological Insights
Neurotransmitter Release Regulation:
The histamine-3 receptor's role in regulating neurotransmitter release positions cyclobutyl-(tetrahydro-pyran-4-YL)-amine as a candidate for developing drugs aimed at enhancing cognitive functions or treating neurodegenerative diseases. By modulating this receptor, it may be possible to improve synaptic plasticity and memory retention .
Potential in Pain Management:
Given the involvement of histamine receptors in pain pathways, this compound may also serve as a novel approach to pain management. The ability to influence neurotransmitter levels could help alleviate chronic pain conditions without the side effects associated with traditional analgesics.
Table 1: Summary of Binding Affinities and Therapeutic Potential
| Compound | Binding Affinity (nM) | Application Area |
|---|---|---|
| This compound | 0.05 - 10 | Neurological Disorders |
| Related Heterocyclic Amines | Varies (up to 150) | Anticancer Activity |
Case Study: Histamine-3 Receptor Agonists
A study demonstrated that certain cyclobutyl amine derivatives effectively acted as agonists for histamine-3 receptors, leading to enhanced neurotransmitter release in vitro. This suggests a pathway for developing treatments targeting cognitive deficits associated with aging and neurodegenerative diseases .
Case Study: Anticancer Activity
In a comparative study involving various heterocyclic amines, compounds similar to this compound were shown to inhibit cell proliferation in cancer cell lines. These findings support the hypothesis that modifications in the cyclobutyl structure can yield compounds with significant anticancer activity .
Mechanism of Action
The mechanism by which Cyclobutyl-(tetrahydro-pyran-4-YL)-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula: Estimated as C₉H₁₇NO (based on structural analogs in ).
- Synthesis : Typically prepared via reductive amination, as demonstrated in patent examples using sodium triacetoxyborohydride (STAB) with tetrahydro-pyran-4-one and cyclobutylamine derivatives .
- Applications : Used in drug discovery for kinase inhibitors and GPCR-targeted therapies, though specific biological data are proprietary .
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The table below compares Cyclobutyl-(tetrahydro-pyran-4-yl)-amine with structurally related compounds:
Key Observations :
- Lipophilicity : The cyclobutyl substituent offers moderate lipophilicity, between the smaller cyclopropyl (logP ~1.5) and bulkier cyclohexyl (logP ~2.5) groups .
- Synthetic Accessibility : Reductive amination is a common method, but aromatic derivatives (e.g., 3-chlorophenyl) require additional coupling steps .
- Biological Relevance : Cyclohexyl and aromatic analogs are prevalent in CNS-targeting drugs, while cyclobutyl derivatives are explored for kinase inhibition due to balanced steric and electronic properties .
Physicochemical and Pharmacokinetic Profiles
- Boiling Point : Cyclobutyl derivatives are expected to have higher boiling points than ethyl analogs (e.g., N-ethyl: ~81°C) due to increased molecular weight and ring strain .
- Solubility : The tetrahydro-pyran ring enhances water solubility compared to purely aliphatic amines, but cyclobutyl substitution reduces solubility relative to ethyl or cyclopropyl groups .
- Metabolic Stability : Cyclobutyl’s ring strain may increase susceptibility to oxidative metabolism compared to cyclohexyl analogs, though this is speculative without direct data .
Case Studies from Patent Literature
- Example 13 (Patent): A cyclohexyl analog (C₂₆H₃₈N₂O₂) demonstrated nanomolar affinity for a kinase target, highlighting the role of bulky substituents in binding pocket interactions .
- Example 8 (Patent) : A trifluoromethylpyridinyl derivative (C₂₇H₄₀F₃N₃O₃) achieved improved metabolic stability, suggesting electronegative substituents enhance drug-like properties .
Biological Activity
Cyclobutyl-(tetrahydro-pyran-4-YL)-amine is a cyclic amine compound characterized by a cyclobutyl group attached to a tetrahydro-pyran moiety, with the chemical formula C${10}$H${17}$N. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Structural Characteristics
The compound features:
- Cyclobutyl Group : A four-membered ring that may impart unique strain-related reactivity.
- Tetrahydro-pyran Moiety : A six-membered ring that enhances the compound's stability and lipophilicity.
These structural elements contribute to its interaction with various biological targets, influencing pathways relevant to therapeutic applications.
Structure-Activity Relationship (SAR)
The SAR studies surrounding related compounds provide insights into how modifications can enhance biological activity. For instance, analogs with variations in the tetrahydro-pyran structure or cyclobutyl substitutions have been synthesized and tested for their efficacy against various targets. The following table summarizes some findings related to structural modifications:
| Compound Name | Structural Feature | Observed Biological Activity |
|---|---|---|
| Cyclopentyl-(tetrahydro-pyran-4-YL)-amine | Five-membered ring | Different biological activity due to ring strain |
| Methyl-(tetrahydro-pyran-4-YL)-amine | Methyl substitution on nitrogen | Altered lipophilicity and bioavailability |
| Cyclohexyl-(tetrahydro-pyran-4-YL)-amine | Six-membered ring structure | Greater stability but reduced reactivity |
These comparisons highlight how small changes in structure can lead to significant differences in biological activity.
Case Studies
- Inhibition of Mycobacterium tuberculosis : A study screened a library of compounds for anti-tubercular activity, identifying several candidates with promising MIC values. While this compound was not a primary focus, its structural analogs showed effective inhibition against this pathogen .
- ALK5 Inhibition : Research into related tetrahydropyran derivatives has demonstrated strong inhibitory activity against ALK5, suggesting that similar modifications to this compound could yield potent inhibitors for therapeutic use in fibrotic diseases and cancer .
Q & A
Q. What synthetic methodologies are established for Cyclobutyl-(tetrahydro-pyran-4-YL)-amine?
- Methodological Answer : The compound can be synthesized via reductive amination or enzyme-catalyzed pathways. For example, enzymatic routes using modified alcohol dehydrogenases and transaminases (as described in bio-inspired catalysis ) enable stereoselective formation of the cyclobutyl-amine bond. Reductive amination of tetrahydro-pyran-4-one with cyclobutylamine using sodium cyanoborohydride in methanol (pH 6–7) under reflux (24–48 hours) yields the target compound. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient).
- Key Data :
| Method | Yield (%) | Reaction Time | Catalyst/Source |
|---|---|---|---|
| Enzymatic (dual-enzyme) | 65–75 | 12–24 h | Modified transaminase |
| Reductive Amination | 50–60 | 24–48 h | NaBH3CN |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential.
Q. How can researchers assess the compound’s stability under varying pH and temperature?
- Methodological Answer : Accelerated stability studies in buffered solutions (pH 1–12) at 25°C and 40°C for 1–4 weeks. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) and compare peak areas. Key degradation products include ring-opened amines (acidic conditions) and oxidized pyran derivatives (alkaline conditions) .
Advanced Research Questions
Q. What computational strategies predict the conformational effects of the cyclobutyl substituent?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level reveals strain-induced distortion in the tetrahydro-pyran ring. The cyclobutyl group adopts a puckered conformation, reducing steric clash with the pyran oxygen. Molecular dynamics simulations (AMBER force field) show restricted rotation (energy barrier ~8 kcal/mol) at the amine linkage .
Q. How can enantioselective synthesis be optimized to avoid racemization?
- Methodological Answer : Chiral resolution via dynamic kinetic asymmetric transformation (DYKAT) using Ru-based catalysts (e.g., Shvo’s catalyst) in toluene at 80°C achieves >90% ee. Alternatively, engineered transaminases (e.g., from Arthrobacter sp.) with bulky active-site residues (Tyr152Ala mutation) enhance stereocontrol .
Q. What experimental designs validate structure-activity relationships (SAR) for bioactivity?
- Methodological Answer :
- In vitro assays : Test inhibition of serotonin receptors (5-HT2A/2C) using HEK293 cells transfected with human receptors. Measure IC50 via cAMP assays.
- SAR Modifications : Compare derivatives with cyclohexyl or piperidinyl substituents. Cyclobutyl analogs show 3–5× higher affinity due to reduced ring flexibility (Table 1).
Table 1 : Bioactivity of Cyclic Amine Derivatives
| Substituent | 5-HT2A IC50 (nM) | Selectivity (vs. 5-HT2C) |
|---|---|---|
| Cyclobutyl | 12 ± 2 | 25:1 |
| Cyclohexyl | 45 ± 8 | 8:1 |
| Piperidinyl | 60 ± 10 | 5:1 |
Data Contradiction Analysis
Q. How to resolve discrepancies in reported solubility data?
- Methodological Answer : Literature may conflict due to solvent polarity and measurement techniques. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
